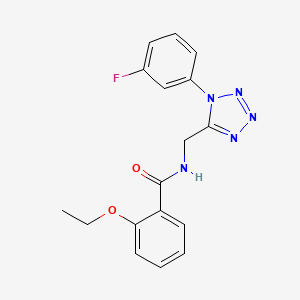
Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate, also known as TFMMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TFMMP belongs to the class of phenethylamines, which are known for their psychoactive properties. However, TFMMP is not intended for human consumption and is solely used for scientific research purposes.
Applications De Recherche Scientifique
Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and metabolism. Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has been found to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate a useful tool for studying the role of dopamine in various physiological and pathological conditions. Additionally, Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has been used to study the effects of sympathomimetic drugs on the cardiovascular system and the metabolism of lipids and glucose.
Mécanisme D'action
Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate acts as a dopamine transporter blocker, which prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on the central nervous system. Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has also been shown to have effects on other neurotransmitters, including norepinephrine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate depend on the dose and the route of administration. In animal studies, Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has been shown to produce hyperactivity, stereotypy, and locomotor activity. Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has also been shown to increase heart rate and blood pressure, which suggests that it has sympathomimetic effects. Additionally, Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has been shown to affect glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. Additionally, Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has been shown to have effects on other neurotransmitters, which may provide insight into the mechanisms of action of other psychoactive compounds. However, one limitation of using Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate is its potential for abuse and misuse. Therefore, it is important to handle Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate with caution and to use appropriate safety measures when working with this compound.
Orientations Futures
There are several future directions for research on Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate. One area of interest is the development of new compounds that have similar effects on the central nervous system but with fewer side effects. Additionally, further research is needed to understand the long-term effects of Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate on the cardiovascular system and metabolism. Finally, Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate may have potential applications in the treatment of neurological and metabolic disorders, and further research is needed to explore these possibilities.
Conclusion
In conclusion, Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate is a synthetic compound that has potential applications in scientific research. Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. Additionally, Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has effects on other neurotransmitters and may have implications for the treatment of metabolic disorders. However, it is important to handle Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate with caution due to its potential for abuse and misuse. Further research is needed to explore the potential applications of Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate and to develop new compounds with similar effects but fewer side effects.
Méthodes De Synthèse
The synthesis of Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate involves the reaction of 4-fluoro-2-nitrobenzene with tert-butyl 2-(methylamino)acetate in the presence of a palladium catalyst. The resulting compound is then hydrolyzed to yield Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate. This synthesis method has been optimized to produce Tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate with high purity and yield.
Propriétés
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)14(4,16-5)10-6-8-11(15)9-7-10/h6-9,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZJNWOYWVRBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C1=CC=C(C=C1)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)



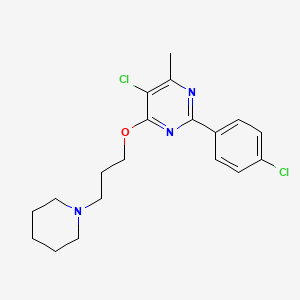
![Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B2980322.png)
![N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980323.png)
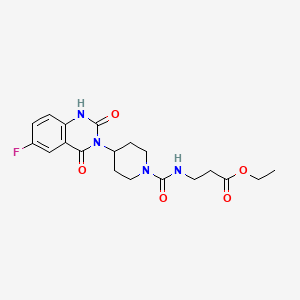
![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2980330.png)
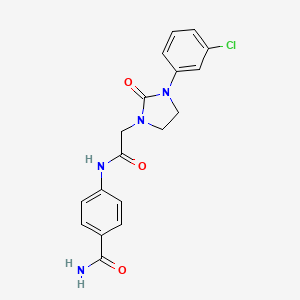
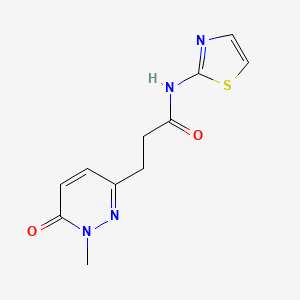
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2980333.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2980335.png)
